1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one
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Overview
Description
1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by a biphenyl core with a hydroxy group at the 2-position and a pentanone chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2-Phenylphenol.
Reagents and Conditions: The reaction involves the use of triethylamine and magnesium chloride in tetrahydrofuran (THF) as the solvent. The mixture is heated under reflux for approximately 1.7 hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the pentanone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of biphenyl-2-carboxylic acid.
Reduction: Formation of 1-(2-Hydroxy-biphenyl-3-yl)-pentanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde: A related compound with a similar biphenyl core but different functional groups.
6-Chloro-2-(2-Hydroxy-Biphenyl-3-Yl)-1h-Indole-5-Carboxamidine: Another compound with a biphenyl core and additional functional groups.
Uniqueness
1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one is unique due to its specific combination of a hydroxy group and a pentanone chain attached to the biphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-(2-hydroxy-3-phenylphenyl)pentan-1-one |
InChI |
InChI=1S/C17H18O2/c1-2-3-12-16(18)15-11-7-10-14(17(15)19)13-8-5-4-6-9-13/h4-11,19H,2-3,12H2,1H3 |
InChI Key |
LWTUMMGTUVAAEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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